Cas no 2093761-09-0 (8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)

8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile structure
2093761-09-0 structure
Product name:8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
CAS No:2093761-09-0
MF:C17H24N4O2
MW:316.398063659668
CID:5895367
PubChem ID:121547831

8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Z1987481577
    • EN300-26681381
    • AKOS033717632
    • 2093761-09-0
    • 8-(1-propan-2-ylimidazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
    • 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
    • Inchi: 1S/C17H24N4O2/c1-13(2)20-11-14(19-12-20)16(22)21-8-5-7-17(15(21)10-18)6-3-4-9-23-17/h11-13,15H,3-9H2,1-2H3
    • InChI Key: LHBAGDACBXABEF-UHFFFAOYSA-N
    • SMILES: O1CCCCC21C(C#N)N(C(C1=CN(C=N1)C(C)C)=O)CCC2

Computed Properties

  • Exact Mass: 316.18992602g/mol
  • Monoisotopic Mass: 316.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 71.2Ų

8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26681381-0.05g
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
2093761-09-0 95.0%
0.05g
$212.0 2025-03-20

8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile Related Literature

Additional information on 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Comprehensive Analysis of 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 2093761-09-0)

The compound 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 2093761-09-0) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique spirocyclic structure and functional groups, including the imidazole and carbonitrile moieties, make it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with diverse biological targets.

In recent years, the demand for novel heterocyclic compounds like 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has surged, driven by advancements in medicinal chemistry and computational drug design. The compound's CAS No. 2093761-09-0 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its imidazole carbonyl group is a key feature, often associated with enzyme inhibition and receptor modulation, making it a hotspot for pharmacophore development.

From a synthetic perspective, the 1-oxa-8-azaspiro[5.5]undecane core of this compound offers remarkable structural rigidity, which is advantageous for designing selective ligands. The incorporation of a propan-2-yl substituent further enhances its lipophilicity, a critical factor in drug bioavailability. These attributes align with current trends in fragment-based drug discovery (FBDD), where researchers prioritize small-molecule scaffolds with optimal ADME properties.

The carbonitrile functional group in 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is another area of interest, as it often participates in hydrogen bonding and dipolar interactions with biological targets. This feature is particularly valuable in kinase inhibitor design, a rapidly growing field in oncology research. Additionally, the compound's spirocyclic framework is being explored for its potential in CNS drug development, given its ability to cross the blood-brain barrier (BBB).

Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are investigating sustainable synthesis routes for 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile, focusing on catalytic methods and reduced solvent waste. This aligns with the broader industry shift toward eco-friendly chemical production, a topic frequently queried in scientific search engines.

In summary, 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 2093761-09-0) represents a versatile and scientifically intriguing molecule. Its multifunctional architecture and broad applicability in drug discovery and material science ensure its continued relevance in cutting-edge research. As the scientific community delves deeper into its properties, this compound is poised to play a pivotal role in addressing unmet medical and industrial challenges.

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